4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the sulfonation of 4-fluoro-3-methoxyaniline followed by methylation of the resulting sulfonamide . The reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methylating agents like methyl iodide or dimethyl sulfate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro and methoxy groups on the benzene ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function . The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Fluoro-3-methoxy-N-methylbenzene-1-sulfonamide can be compared with other similar compounds such as:
4-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the sulfonamide group, making it less reactive in certain reactions.
4-Fluoro-3-methoxyaniline: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the amino group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S/c1-10-14(11,12)6-3-4-7(9)8(5-6)13-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQODJCDOCZQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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